molecular formula C9H8F10O3 B15092329 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

Katalognummer: B15092329
Molekulargewicht: 354.14 g/mol
InChI-Schlüssel: VFRMEHZOOOXOKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with 2,2,3,3,3-Pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Hydrolysis: This reaction can be catalyzed by acids or bases and is usually performed in aqueous media.

Major Products

Wirkmechanismus

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate depends on its application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The presence of multiple fluorine atoms can influence the reactivity and stability of the compound, often enhancing its resistance to metabolic degradation in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of two highly fluorinated alkyl groups connected by a carbonate linkage. This structure imparts distinct properties such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable in specialized applications .

Eigenschaften

Molekularformel

C9H8F10O3

Molekulargewicht

354.14 g/mol

IUPAC-Name

4,4,5,5,5-pentafluoropentyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C9H8F10O3/c10-6(11,8(14,15)16)2-1-3-21-5(20)22-4-7(12,13)9(17,18)19/h1-4H2

InChI-Schlüssel

VFRMEHZOOOXOKD-UHFFFAOYSA-N

Kanonische SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.